molecular formula C27H30O15 B8232514 Apigenin-6-C-glucoside-7-O-glucoside

Apigenin-6-C-glucoside-7-O-glucoside

Cat. No. B8232514
M. Wt: 594.5 g/mol
InChI Key: HGUVPEBGCAVWID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one is a natural product found in Marginella and Cucumis with data available.

Scientific Research Applications

Enzymatic Synthesis and Biological Activities

Apigenin glucosides, including Apigenin-6-C-glucoside-7-O-glucoside, have been synthesized using glucosyltransferase from Bacillus licheniformis. These glucosides exhibit higher water solubility, increased chemical stability, and enhanced biological activities compared to their non-glucosylated counterparts (Gurung et al., 2013).

Extraction and Purification

A study detailed the extraction, purification, and hydrolysis behavior of Apigenin-7-O-Glucoside from Chrysanthemum Morifolium. The research highlighted its potential therapeutic applications, demonstrating an effective method for obtaining this glucoside (Wang et al., 2018).

Anticandidal and Cytotoxic Actions

Apigenin-7-O-glucoside has shown considerable antifungal activity against Candida spp. and a cytotoxic effect on colon cancer cells. It exhibited a more potent activity compared to apigenin in reducing cell viability and inducing cell death (Smiljković et al., 2017).

Influence on Melanin Synthesis

Research on the effect of apigenin-7-glucoside on melanogenesis in B16F10 melanoma cells showed it enhances melanin synthesis and tyrosinase activity, suggesting potential applications in cosmetic products for natural tanning (Bouzaiene et al., 2016).

Hypoglycemic Activity

A study on rare apigenin glycosylation derivatives demonstrated significant anti-α-glucosidase activity and enhanced glucose consumption in HepG2 cells, highlighting its potential as an α-glucosidase inhibitor with implications for hypoglycemic activity (Zhao et al., 2023).

Skin Anti-Inflammatory Activity

Apigenin-7-glucoside exhibited anti-inflammatory properties in skin inflammation models in rats, particularly effective against inflammation induced by reactive oxygen species and free radicals, suggesting its potential use in dermatological applications (Fuchs & Milbradt, 1993).

Chemopreventive Potential Against Cancer

An in vitro evaluation of Apigenin and Apigenin-7-O-glucoside against the HeLa human cervical cancer cell line showed both compounds have antiproliferative and pro-apoptotic potential against cancer cells, with the aglycone being more active than the heteroside (Minda et al., 2020).

properties

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUVPEBGCAVWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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